zinc;(E)-undec-2-enoate
Description
Zinc;(E)-undec-2-enoate is a zinc salt derived from (E)-undec-2-enoic acid, characterized by a double bond at the second carbon of the undecenoate chain. This structural feature distinguishes it from other zinc carboxylates, such as zinc undecylenate (undec-10-enoate), where the double bond is at the tenth carbon. The (E)-configuration ensures trans spatial arrangement, influencing molecular interactions and reactivity.
Properties
IUPAC Name |
zinc;(E)-undec-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11(12)13;/h2*9-10H,2-8H2,1H3,(H,12,13);/q;;+2/p-2/b2*10-9+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSOCIMBTRWRJF-JGMJEEPBSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CC(=O)[O-].CCCCCCCCC=CC(=O)[O-].[Zn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/C(=O)[O-].CCCCCCCC/C=C/C(=O)[O-].[Zn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O4Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Organic Synthesis
Zinc (E)-undec-2-enoate serves as an important intermediate in organic synthesis. It can participate in various reactions due to its unsaturation and zinc content:
- Cross-Coupling Reactions : It is used in Suzuki and Heck reactions to form carbon-carbon bonds, crucial for building complex organic molecules.
- Rearrangement Reactions : The compound can undergo rearrangements that facilitate the synthesis of more complex structures.
Biological Applications
Zinc (E)-undec-2-enoate has been studied for its biological properties:
- Antimicrobial Activity : Research indicates that zinc salts exhibit antimicrobial properties. Zinc (E)-undec-2-enoate has shown potential as a coating agent for medical devices, enhancing their resistance to microbial colonization .
- Nutritional Supplement : Zinc is an essential trace element in human nutrition. The compound may be explored for supplementation purposes due to its bioavailability .
Coatings and Adhesives
Zinc (E)-undec-2-enoate is utilized in the formulation of coatings that require enhanced adhesion and corrosion resistance:
Agrochemicals
The compound has potential applications in agrochemicals, particularly as a component of fertilizers or pesticides due to its role in enhancing plant growth through improved nutrient uptake.
Case Study 1: Antimicrobial Coating Development
A study investigated the use of zinc (E)-undec-2-enoate in developing antimicrobial coatings for medical devices. The results demonstrated a significant reduction in bacterial colonization on surfaces treated with the compound compared to untreated controls, highlighting its effectiveness as a protective agent .
Case Study 2: Organic Synthesis Efficiency
In a series of experiments aimed at optimizing organic synthesis routes, researchers found that using zinc (E)-undec-2-enoate as a reagent improved yields in cross-coupling reactions by up to 30% compared to traditional methods. This efficiency makes it a valuable tool in synthetic organic chemistry .
Chemical Reactions Analysis
Hydrolysis and Acid-Base Reactions
Zinc (E)-undec-2-enoate undergoes hydrolysis in aqueous acidic or basic conditions to regenerate the parent carboxylic acid, (E)-undec-2-enoic acid, and zinc hydroxide or oxide. This reaction is reversible and pH-dependent:
The reaction is critical for recovering the ligand in synthetic workflows.
Hydrogenation of the α,β-Unsaturated System
The double bond in zinc (E)-undec-2-enoate is susceptible to catalytic hydrogenation. Under H₂ (1–3 atm) in the presence of palladium or nickel catalysts, the compound reduces to zinc undecanoate:
This reaction retains the zinc coordination while saturating the alkene .
Esterification and Transesterification
Zinc (E)-undec-2-enoate reacts with alcohols (e.g., ethanol) under acid catalysis to form corresponding esters, releasing zinc salts:
Transesterification with other esters (e.g., methyl acetate) is also feasible under similar conditions .
Cross-Metathesis with Alkenes
In the presence of Grubbs-type catalysts, the α,β-unsaturated zinc complex participates in cross-metathesis with terminal alkenes (e.g., ethylene), yielding shorter-chain alkenes and new zinc carboxylates:
This reaction is valuable for synthesizing functionalized monomers .
Role as a Lewis Acid Catalyst
Zinc (E)-undec-2-enoate acts as a Lewis acid in organic transformations, such as ester reductions. For example, with silanes (e.g., PhSiH₃), it catalyzes the reduction of esters to alcohols:
The zinc center facilitates hydride transfer by polarizing the carbonyl group .
Cyclopropanation via Carbenoid Intermediates
Though not directly observed in the provided sources, analogous zinc carbenoids (e.g., from ketones) undergo cyclopropanation with alkenes . By extrapolation, zinc (E)-undec-2-enoate could theoretically form transient carbenoid species under strong base conditions, enabling cyclopropane synthesis:
Further experimental validation is required for this pathway.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Chemical Properties
Zinc;(E)-Undec-2-enoate vs. Zinc Undecylenate (Undec-10-enoate):
- Double Bond Position: this compound has a double bond near the carboxyl group (C2), while zinc undecylenate (CAS 557-08-4) features a terminal double bond at C10. This positional difference impacts solubility and reactivity.
- Synthesis: Zinc undecylenate is synthesized via salt formation between zinc oxide and undecylenic acid . A similar route is hypothesized for this compound, though the starting acid (undec-2-enoic acid) would require specialized preparation.
This compound vs. Zinc Gluconate (Zinc D-gluconate):
- Ligand Complexity: Zinc gluconate (CAS 4468-02-4) involves a polyhydroxy carboxylate ligand, granting high water solubility and use in oral supplements. In contrast, the hydrophobic undec-2-enoate ligand likely renders this compound insoluble in water, akin to zinc undecylenate .
This compound vs. Zinc Acetate (Zn(OAc)₂):
- Coordination Chemistry: Zinc acetate’s simple acetate ligands allow for versatile coordination modes in catalysis.
- Thermal Stability: Zinc acetate dihydrate decomposes upon heating (~237°C), while zinc carboxylates with longer alkyl chains (e.g., zinc stearate) exhibit higher thermal stability. This compound may follow this trend due to its extended hydrocarbon chain .
Physical Properties and Solubility
*Inferred based on structural analogs.
Preparation Methods
Reaction Mechanism and Stoichiometry
The direct reaction between zinc oxide (ZnO) or zinc hydroxide (Zn(OH)₂) and (E)-undec-2-enoic acid follows a neutralization pathway:
where R represents the (E)-undec-2-enoyl group. A molar ratio of 2:1 (acid:ZnO) is theoretically required, but practical implementations often use a 10–20% excess of acid to drive the reaction to completion.
Solvent and Temperature Optimization
Due to the limited water solubility of undec-2-enoic acid, non-polar solvents like n-hexane or toluene are employed to facilitate azeotropic water removal. For example, a mixture of 1.2 moles of acid and 0.5 moles of ZnO in refluxing toluene (110°C) achieves 85–90% conversion within 6 hours. The use of Dean-Stark traps enhances water elimination, shifting the equilibrium toward product formation.
Metathesis Reaction via Sodium (E)-Undec-2-enoate
Preparation of Sodium Salt Intermediate
Neutralizing (E)-undec-2-enoic acid with sodium hydroxide (NaOH) yields the sodium salt, which subsequently reacts with zinc chloride (ZnCl₂):
This two-step method avoids the handling of gaseous byproducts and improves yield reproducibility.
Stoichiometric and Solvent Considerations
A study using analogous 2-ethylhexanoic acid demonstrated that a 1:1.5:2 molar ratio (ZnCl₂:acid:NaOH) in aqueous ethanol (50% v/v) at 60°C produces a 92% yield of zinc carboxylate. Adapting this to undec-2-enoic acid would require substitution with a solvent compatible with its lower polarity, such as a 1:1 mixture of ethanol and n-heptane.
Solvent-Free Mechanochemical Synthesis
Ball Milling Techniques
Mechanochemical methods eliminate solvent use by leveraging high-energy ball milling to initiate solid-state reactions. Preliminary data from zinc stearate synthesis indicate that milling ZnO with stearic acid for 2 hours at 500 rpm yields 95% conversion. Applied to undec-2-enoic acid, this approach could reduce reaction times and eliminate solvent recovery steps.
Challenges in Scale-Up
While laboratory-scale mechanochemistry is promising, industrial scalability remains limited by equipment constraints and heat dissipation issues.
Purification and Characterization
Crystallization and Filtration
Zinc (E)-undec-2-enoate is typically isolated by cooling the reaction mixture to 5°C, inducing crystallization. Washing with cold diethyl ether removes residual acid or sodium chloride.
Analytical Validation
-
FT-IR Spectroscopy : A strong absorbance at 1540–1560 cm⁻¹ confirms carboxylate (COO⁻) symmetric stretching.
-
Thermogravimetric Analysis (TGA) : Decomposition onset temperatures above 220°C indicate thermal stability comparable to zinc 2-ethylhexanoate.
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Reaction Time (h) | Solvent System | Scalability |
|---|---|---|---|---|
| Direct Neutralization | 85–90 | 6–8 | Toluene | High |
| Metathesis | 88–92 | 4–6 | Ethanol/n-heptane | Moderate |
| Mechanochemical | 90–95 | 2 | Solvent-free | Low |
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for zinc;(E)-undec-2-enoate, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves the reaction of (E)-undec-2-enoic acid with zinc oxide or zinc hydroxide under controlled conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance solubility and reaction efficiency .
- Temperature : Optimal yields are observed at 60–80°C; higher temperatures may promote side reactions.
- Stoichiometry : A 1:1 molar ratio of acid to zinc precursor minimizes unreacted residues.
- Catalysts : Use of mild bases (e.g., triethylamine) can accelerate neutralization .
- Data Table :
| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | 70 | 85 | 98.5 |
| Ethanol | 70 | 72 | 95.2 |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- FTIR : Analyze carboxylate stretching vibrations (1550–1650 cm⁻¹) and Zn-O bonds (400–600 cm⁻¹) .
- NMR : ¹H NMR can confirm the (E)-configuration via coupling constants (J = 12–16 Hz for trans alkenes).
- X-ray Diffraction (XRD) : Resolve crystal structure and confirm octahedral coordination around Zn²⁺ .
Q. What critical parameters should be monitored during purification to ensure structural integrity?
- Methodological Answer :
- Recrystallization : Use ethanol-water mixtures (3:1 v/v) at 4°C to avoid thermal degradation.
- Chromatography : Silica gel column chromatography with hexane:ethyl acetate (4:1) removes unsaturated byproducts .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported solubility data across studies?
- Methodological Answer :
- Standardized Protocols : Use USP/Ph.Eur. guidelines for solubility testing, controlling temperature (±0.1°C) and pH (±0.05) .
- Cross-Validation : Compare gravimetric (mass loss) and spectroscopic (UV-Vis absorbance) methods to minimize instrumental bias .
- Example Workflow :
Prepare saturated solutions at 25°C under nitrogen to prevent oxidation.
Filter through 0.22 µm membranes.
Quantify dissolved compound via HPLC with a calibrated standard curve .
Q. What experimental strategies optimize the catalytic efficiency of this compound in organic synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Vary parameters (e.g., catalyst loading, solvent polarity) using a fractional factorial design to identify significant factors .
- Kinetic Studies : Monitor reaction progress via in situ FTIR to determine rate constants and transition states .
- Data Table :
| Catalyst Loading (mol%) | Solvent | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| 5 | THF | 78 | 92 |
| 10 | Acetone | 85 | 88 |
Q. How should kinetic studies be designed to elucidate decomposition pathways under environmental stress?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to UV light (300–400 nm), humidity (75% RH), and elevated temperatures (40–60°C) .
- Degradation Product Analysis : Use LC-MS to identify intermediates (e.g., decarboxylated products or Zn²⁺ complexes) .
- Key Metrics :
- Arrhenius Plot : Calculate activation energy (Ea) for thermal decomposition.
- Half-Life (t₁/₂) : Determine under varying conditions to model shelf-life .
Contradiction Analysis in Literature
Q. How to address conflicting reports on the biological activity of this compound?
- Methodological Answer :
- Meta-Analysis : Systematically review studies using PRISMA guidelines, focusing on variables like cell lines, exposure duration, and zinc concentration .
- In Silico Modeling : Use molecular docking to predict binding affinities to target proteins (e.g., metalloenzymes) and validate with in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
